molecular formula C8H8BrClO2S B1522454 5-Bromo-2,4-dimethylbenzenesulfonyl chloride CAS No. 72256-96-3

5-Bromo-2,4-dimethylbenzenesulfonyl chloride

Cat. No. B1522454
CAS RN: 72256-96-3
M. Wt: 283.57 g/mol
InChI Key: PVNIDZKWTRPCOG-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dimethylbenzenesulfonyl chloride is a benzenesulfonyl chloride derivative . It has a molecular formula of C8H8BrClO2S and an average mass of 283.570 Da .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2,4-dimethylbenzenesulfonyl chloride consists of a benzene ring with two methyl groups, a bromine atom, and a sulfonyl chloride group .

Scientific Research Applications

Pharmaceutical Research

In pharmaceutical research, 5-Bromo-2,4-dimethylbenzenesulfonyl chloride is utilized as a key intermediate in the synthesis of various drug molecules. Its sulfonyl chloride group is reactive and can be used to introduce sulfonamide functionality into molecules, which is a common feature in many therapeutic agents due to its bioisosteric properties with the phenyl ring .

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. It can undergo nucleophilic substitution reactions to form sulfonamides and sulfonate esters, which are valuable intermediates in the synthesis of more complex organic compounds. Its use in the preparation of heteroaryl derivatives is particularly noteworthy, as these structures are prevalent in many biologically active compounds .

Material Science

In material science, 5-Bromo-2,4-dimethylbenzenesulfonyl chloride may be involved in the modification of surface properties of materials. The introduction of sulfonyl chloride groups can alter the interaction of materials with their environment, potentially leading to applications in coatings and surface treatments .

Biochemistry

Biochemically, the compound could be used to modify peptides or proteins. By reacting with amino groups on the biomolecules, it can introduce sulfonate groups that change the molecule’s behavior, solubility, or stability. This can be useful in studying protein function or in developing biochemical assays .

Chemical Research

In chemical research, 5-Bromo-2,4-dimethylbenzenesulfonyl chloride is a valuable tool for studying reaction mechanisms. Its reactivity allows researchers to explore various chemical transformations, such as electrophilic aromatic substitution or radical-mediated reactions, which are fundamental to understanding chemical reactivity .

Industrial Applications

Industrially, this compound’s reactivity with a wide range of organic substrates makes it a useful reagent in the manufacture of dyes, pigments, and other industrial chemicals. Its ability to introduce bromine and sulfonyl groups can be leveraged to create compounds with specific desired properties .

Safety and Hazards

5-Bromo-2,4-dimethylbenzenesulfonyl chloride may cause severe skin burns and eye damage. It may also cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-bromo-2,4-dimethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2S/c1-5-3-6(2)8(4-7(5)9)13(10,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNIDZKWTRPCOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)Cl)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501257475
Record name 5-Bromo-2,4-dimethylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72256-96-3
Record name 5-Bromo-2,4-dimethylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72256-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,4-dimethylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2,4-dimethylbenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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